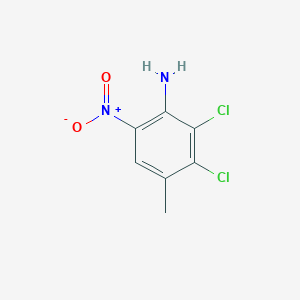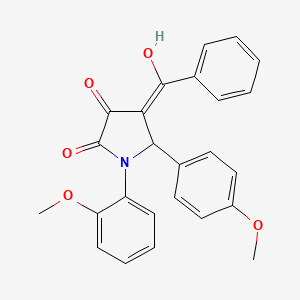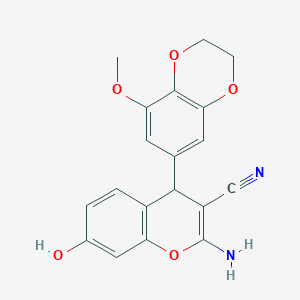![molecular formula C25H21Cl2N3O B11047860 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11047860.png)
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic molecule that features a combination of benzodiazole and pyrrolidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the 2,4-Dichlorophenyl Group: This step involves the reaction of the benzodiazole core with 2,4-dichlorobenzyl chloride under basic conditions.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a 3-methylphenyl-substituted amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: It is used as a probe to study the interactions of benzodiazole derivatives with biological targets.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole core is known to interact with GABA receptors, while the pyrrolidinone ring may enhance binding affinity and specificity. The compound may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-1,3-benzodiazol-2-yl)ethanone
- 4-(2,4-Dichlorophenyl)-1H-1,3-benzodiazol-2-amine
- 1-(3-Methylphenyl)-2-pyrrolidinone
Uniqueness
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE: is unique due to its combination of benzodiazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This combination allows for enhanced binding interactions and potential therapeutic applications that are not observed with simpler analogs.
Properties
Molecular Formula |
C25H21Cl2N3O |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H21Cl2N3O/c1-16-5-4-6-20(11-16)29-15-18(12-24(29)31)25-28-22-7-2-3-8-23(22)30(25)14-17-9-10-19(26)13-21(17)27/h2-11,13,18H,12,14-15H2,1H3 |
InChI Key |
ZOILVUMGCOJFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11047791.png)
![1-(3-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11047797.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047804.png)
![4-(3-bromo-4-fluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047807.png)
![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)

![3-ethyl-6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11047827.png)
![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)

![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)
![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)
